5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide
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Description
5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
The exact mass of the compound N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
PET Imaging Agents and Neuroinflammation : A study described the synthesis of a novel PET agent aimed at imaging IRAK4 enzyme in neuroinflammation, indicating the potential use of structurally complex molecules for neuroimaging and the study of neuroinflammatory processes (Xiaohong Wang et al., 2018).
Anticancer and Anti-inflammatory Agents : Another research effort focused on synthesizing novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the application of such compounds in developing therapies for cancer and inflammation (A. Rahmouni et al., 2016).
Modification for Reduced Metabolism : A paper detailed strategies to reduce metabolism mediated by aldehyde oxidase (AO) in a compound structurally related to the query, suggesting the relevance of chemical modification in enhancing drug stability and efficacy (A. Linton et al., 2011).
Antimicrobial and Antitumor Activities : Research on enaminones as building blocks for synthesizing substituted pyrazoles showed significant antitumor and antimicrobial activities, illustrating the compound's potential in addressing infectious diseases and cancer (S. Riyadh, 2011).
Heterocyclizations and Novel Compounds : Investigations into the heterocyclizations involving derivatives of 5-aminopyrazoles and N-arylmaleimides produced a range of potential therapeutic compounds, further highlighting the versatility of pyrazole derivatives in medicinal chemistry (R. Rudenko et al., 2011).
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-8-13(21-24-10)15(22)20-11-2-4-12(5-3-11)23-16-14(9-17)18-6-7-19-16/h6-8,11-12H,2-5H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJTQVLUBSQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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